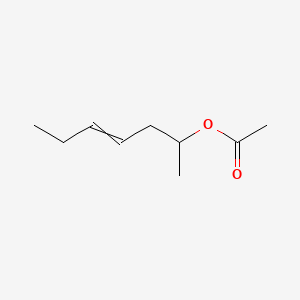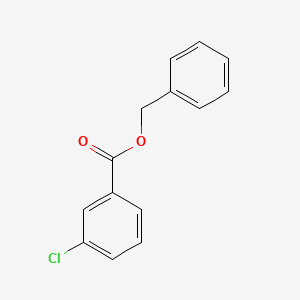
Benzene, 1-(1-ethylpropyl)-4-methyl-
Vue d'ensemble
Description
“Benzene, 1-(1-ethylpropyl)-4-methyl-”, also known as 3-Phenylpentane, is an alkylbenzene . It has a molecular formula of C11H16 .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This is followed by the removal of a proton to restore aromaticity .Molecular Structure Analysis
The molecular structure of “Benzene, 1-(1-ethylpropyl)-4-methyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
“Benzene, 1-(1-ethylpropyl)-4-methyl-” can undergo electrophilic aromatic substitution reactions . The reaction mechanism involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The compound has several physical and chemical properties, including normal boiling temperature, critical temperature, critical pressure, and density . These properties can be determined using various experimental methods .Applications De Recherche Scientifique
1. Ionic Liquid Applications
González et al. (2010) explored the use of the ionic liquid 1-ethyl-3-methylpyridinium ethylsulfate for separating benzene from aliphatic hydrocarbons like octane or nonane. This study is significant as it demonstrates the potential of this ionic liquid in extracting benzene, which can be crucial in chemical processing and environmental applications (González, Calvar, Gómez, & Domínguez, 2010).
2. Catalytic Applications
Dong et al. (2017) discussed the use of a palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene for alkoxycarbonylation of alkenes. This catalyst showed high activity and selectivity, underlining its importance in industrial chemical processes (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
3. Chemical Reaction Studies
Schmitz et al. (1994) studied the reaction of sec-butyllithium and 3-methoxypropyllithium in benzene, providing insights into the behavior of these compounds in chemical synthesis (Schmitz, Kanter, Schakel, & Klumpp, 1994).
4. Genotoxicity Studies
Chen et al. (2008) assessed the genotoxicity of benzene and related compounds, providing crucial information on the potential health impacts of exposure to these chemicals (Chen, Hseu, Liang, Kuo, & Chen, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
1-methyl-4-pentan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-11(5-2)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPJNVUPMBSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945676 | |
| Record name | 1-Methyl-4-(pentan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22975-58-2 | |
| Record name | Benzene, 1-(1-ethylpropyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022975582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-(pentan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-Pentoxyethoxy)ethoxy]ethanol](/img/structure/B1616374.png)










